molecular formula C7H4ClF3N2O B3040900 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]formamide CAS No. 250261-40-6

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]formamide

Cat. No. B3040900
CAS RN: 250261-40-6
M. Wt: 224.57 g/mol
InChI Key: VSCDUYMXABRVQB-UHFFFAOYSA-N
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Description

“N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]formamide” is a member of the class of benzamides . It is obtained by formal condensation of the carboxy group of 2-(trifluoromethyl)benzoic acid with the amino group of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine . It is used as a fungicide for foliar application and as a seed treatment to control botrytis, powdery mildew, and other diseases .


Synthesis Analysis

The synthesis of “N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]formamide” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The trifluoromethylpyridine (TFMP) derivatives, including this compound, are used in the protection of crops from pests . The synthesis involves the development of organic compounds containing fluorine .


Molecular Structure Analysis

The molecular structure of “N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]formamide” is characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring . This structure is a key motif in active agrochemical and pharmaceutical ingredients .


Chemical Reactions Analysis

The chemical reactions involving “N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]formamide” are influenced by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group plays a significant role in these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]formamide” are influenced by the presence of the trifluoromethyl group and the pyridine moiety . The fluorine atom and fluorine-containing moieties significantly affect the properties of the compound .

Safety and Hazards

“N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]formamide” may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The future research directions for “N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]formamide” and its derivatives are expected to focus on discovering novel applications of trifluoromethylpyridine (TFMP) . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O/c8-5-1-4(7(9,10)11)2-12-6(5)13-3-14/h1-3H,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCDUYMXABRVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NC=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-5-(trifluoromethyl)-2-pyridyl]formamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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